
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Overview
Description
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF3O It is a derivative of benzene, featuring a bromomethyl group, a chlorine atom, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene typically involves the bromination of 4-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C) to ensure controlled bromination. The reaction mixture is then stirred for a specified period, followed by workup procedures to isolate the desired product .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in a solvent like dichloromethane at room temperature, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agents and reaction conditions can vary based on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce trifluoromethoxy and bromomethyl groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including liquid crystals and polymers, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical research to study the effects of trifluoromethoxy and bromomethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethoxy group influences the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. The chlorine atom can also participate in various substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the chlorine atom.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the bromomethyl group.
4-(Bromomethyl)benzotrifluoride: Similar structure but lacks the chlorine atom.
Uniqueness
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromomethyl and trifluoromethoxy groups on the benzene ring, along with a chlorine atom. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a bromomethyl group, a chlorine atom, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is with a molecular weight of approximately 289.47 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique electronic properties and potential biological activities.
The trifluoromethoxy group enhances the compound's lipophilicity and stability, making it suitable for various chemical applications and biological interactions. The unique combination of functional groups allows for increased reactivity compared to similar compounds, which is essential for its biological activity.
While specific biological targets for this compound are still under investigation, preliminary studies suggest it may interact with various enzymes and proteins, influencing their activity. The compound's lipophilicity allows it to penetrate cellular membranes effectively, potentially leading to various cellular effects.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Properties : Initial studies suggest that the compound may have antimicrobial effects, although specific mechanisms and efficacy against various pathogens require further investigation.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Cellular Effects : Preliminary data indicate that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent. However, further research is needed to determine the exact mechanism and efficacy.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Preliminary findings suggest that the compound may act as an inhibitor of DHFR, which could have implications for cancer treatment strategies targeting rapidly dividing cells .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. However, its molecular structure suggests favorable absorption characteristics due to its lipophilic nature. Further studies are necessary to assess its bioavailability, metabolism, and excretion in vivo.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, and how do they influence its reactivity?
- The compound’s molecular formula is C₈H₆BrClF₃O (exact mass: ~285.4 g/mol), with a bromomethyl group enhancing electrophilic substitution reactivity. The trifluoromethoxy (-OCF₃) and chloro substituents contribute to electron-withdrawing effects, directing reactivity to specific positions on the benzene ring. Its XLogP3 value (~3.7) suggests moderate lipophilicity, impacting solubility in organic solvents like DCM or THF . Researchers should prioritize NMR (¹H/¹³C) and LC-MS for structural validation, as outlined in analytical protocols for related brominated aromatics .
Q. What safety protocols are critical when handling this compound in the lab?
- While direct toxicological data are limited, analogous brominated aromatics (e.g., 4-(Bromomethyl)benzaldehyde) require strict PPE (gloves, goggles), fume hood use, and immediate decontamination of spills with ethanol/water mixtures. Inhalation risks necessitate respiratory protection, and skin contact mandates washing with soap/water for ≥15 minutes. Store at RT in amber vials to prevent photodegradation .
Q. How is this compound typically synthesized, and what are common impurities?
- A validated route involves Friedel-Crafts alkylation of 1-chloro-2-(trifluoromethoxy)benzene with bromomethylating agents (e.g., NBS/light). Key impurities include 4-(Dibromomethyl)- derivatives (from over-bromination) and dehalogenated by-products. Purification via column chromatography (hexane:EtOAc) or recrystallization in ethanol is recommended .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?
- The bromomethyl group acts as an electrophilic site for Negishi cross-coupling with organozinc reagents (e.g., cyclohexyl zinc chloride) to form C-C bonds. For example, in synthesizing IKK2 inhibitors, it undergoes O-alkylation with N-hydroxyacetimidates, followed by coupling to generate biphenyl intermediates . Competing pathways (e.g., β-hydride elimination) can be mitigated using Pd(OAc)₂/XPhos catalysts in THF at 60°C .
Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?
- The trifluoromethoxy group’s meta-directing effect dominates over the chloro substituent’s ortho/para-directing tendency. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict preferential substitution at the C5 position (relative to -OCF₃). Experimental validation via bromination (Br₂/FeBr₃) shows >80% yield of 5-bromo derivatives under inert conditions .
Q. How can reaction conditions be tailored to minimize by-products in O-alkylation reactions?
- Kinetic studies reveal that slow addition of the alkylating agent (e.g., Meerwein salts) at -20°C in DMF reduces dimerization. By-products like 4-(Chloromethyl)- analogs form via SN2 displacement; using bulky bases (e.g., DBU) instead of K₂CO₃ suppresses this pathway. Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .
Q. What computational tools predict the compound’s environmental persistence and toxicity?
- EPI Suite™ estimates a biodegradation half-life >60 days (persistent) and LC50 (fish) = 2.1 mg/L (high toxicity). QSAR models highlight risks of bioaccumulation (Log BCF = 3.2). Mitigation includes quenching reaction waste with NaHSO₃ to degrade brominated residues before disposal .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in reported yields (e.g., 50–85% for Negishi coupling) may arise from trace moisture deactivating catalysts. Rigorous drying of reagents (molecular sieves) and inert atmospheres (Ar/N₂) are critical .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in substitution patterns, especially distinguishing bromomethyl regioisomers .
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZINNAFCZCHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590653 | |
Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-93-2 | |
Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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